molecular formula C35H44N2O6 B12499327 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid

Cat. No.: B12499327
M. Wt: 588.7 g/mol
InChI Key: CANPJTHTYSCCAJ-UHFFFAOYSA-N
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Description

This compound features a heptanoic acid backbone with two key functional groups:

  • An Fmoc-protected amino group (9H-fluoren-9-ylmethoxycarbonyl) at position 3, commonly used in peptide synthesis for temporary amine protection .
  • A 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino substituent at position 5.

Its molecular weight is estimated to be ~588–600 g/mol, similar to analogs like (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic acid (574.71 g/mol) .

Properties

Molecular Formula

C35H44N2O6

Molecular Weight

588.7 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]heptanoic acid

InChI

InChI=1S/C35H44N2O6/c1-22(2)17-29(33-30(38)19-35(3,4)20-31(33)39)36-16-10-9-11-23(18-32(40)41)37-34(42)43-21-28-26-14-7-5-12-24(26)25-13-6-8-15-27(25)28/h5-8,12-15,22-23,28,38H,9-11,16-21H2,1-4H3,(H,37,42)(H,40,41)

InChI Key

CANPJTHTYSCCAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin type : 2-Cl-CTC (chlorotrityl chloride) resin or Wang resin (substitution: 0.2–0.35 mmol/g).
  • Loading protocol :
    • The C-terminal amino acid (e.g., Fmoc-Gly-OH) is activated with 1-propylphosphonic anhydride (T3P) and DIEA in DMF.
    • Loading efficiency: >95% (confirmed by Kaiser test).

Orthogonal Protection Strategies

Fmoc and Dde/ivDde Group Compatibility

  • Fmoc deprotection : 20–40% piperidine in DMF (2 × 10 min).
  • Dde/ivDde deprotection : 2–5% hydrazine in DMF (10 × 10 min).
    • Hydrazine selectively cleaves Dde without affecting Fmoc or tert-butyl (tBu) groups.
    • Reaction progress monitored via UV absorbance at 290 nm (indazole byproduct).

Key Building Blocks

Component Protecting Group Source
Lysine side chain ivDde ivDde-Lys(Fmoc)-OH
Glutamic acid OtBu Fmoc-Glu(OtBu)-OH
Tertiary amino groups Alloc Pd(PPh₃)₄-mediated deprotection

Stepwise Assembly of the Heptanoic Acid Backbone

Coupling Conditions

  • Reagents :
    • Activation : 1.2–3.0 eq T3P or DIC/Oxyma in DMF.
    • Base : DIEA or NMM (3–5 eq).
  • Microwave-assisted synthesis : 75–90°C for 15–110 sec improves coupling efficiency for sterically hindered residues.

Critical Steps

  • Fmoc-Lys(ivDde)-OH incorporation :
    • Coupled manually using 3–5 eq amino acid and 5 eq DIC.
    • Kaiser test confirms completion.
  • Hydrazine-mediated ivDde removal :
    • Ensures selective exposure of the ε-amino group for subsequent acylation.
  • Side-chain functionalization :
    • The deprotected Lys side chain is acylated with 7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid using T3P/DIEA.

Final Deprotection and Cleavage

  • Resin cleavage : TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v) for 2–3 hr.
  • Global deprotection :
    • tBu and OtBu groups are cleaved concurrently.
    • Yield: 70–85% (HPLC purity >95%).

Purification and Characterization

  • Purification : Reverse-phase HPLC (C18 column, 10–90% ACN/H₂O gradient).
  • Analytical data :
    • HRMS : m/z 589.32 [M+H]⁺ (Calc. 588.73).
    • ¹H NMR (DMSO-d₆): δ 7.75–7.35 (Fmoc aromatic), 4.25 (α-CH), 1.40 (dimethylcyclohexylidene).

Comparative Analysis of Synthetic Routes

Method Coupling Reagent Deprotection Agent Yield (%) Purity (%)
Standard SPPS T3P/DIEA Hydrazine 78 98.5
Microwave-assisted DIC/Oxyma Hydrazine 85 99.2
Pd-mediated HATU/DIEA Pd(PPh₃)₄ 72 97.8

Challenges and Optimization

  • Steric hindrance : Bulky Dde groups necessitate prolonged coupling times or elevated temperatures.
  • Hydrazine sensitivity : Overexposure (>30 min) risks Fmoc cleavage; strict time control is critical.
  • Scale-up limitations : Hydrazine use in large-scale production requires specialized equipment due to toxicity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The Fmoc group can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to remove the Fmoc group.

    Substitution: The amino groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.

Major Products Formed

The major products formed from these reactions are typically peptides with the desired sequence and protected amino groups, which can be further deprotected to yield the final peptide product.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Backbone and Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound Heptanoic acid backbone, Fmoc-amide, dioxocyclohexylidene-branched alkyl substituent ~588–600 Reference
(S)-6-...hexanoic acid Hexanoic acid backbone (C6 vs. C7) 574.71 Shorter chain length; same substituent
(R)-2-((Fmoc)amino)-2,3-dimethylbutanoic acid Branched butanoic acid (C4), dimethyl substituent 353.41 Shorter backbone; steric hindrance from branching
3-(Fmoc-amino)cyclobutane-1-carboxylic acid Cyclobutane ring replaces linear chain 337.38 Conformational rigidity; altered solubility
2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid Thiophene aromatic ring 379.43 Enhanced π-π interactions; aromatic vs. aliphatic

Functional Group Comparisons

  • Fmoc Protection : Ubiquitous in peptide synthesis; base-labile (e.g., piperidine deprotection) .
  • Dioxocyclohexylidene Group: Unique to the target compound and its hexanoic analog . This group may: Increase metabolic stability by resisting enzymatic cleavage. Serve as a ketone "handle" for bioconjugation (e.g., hydrazine ligation).
  • Branched Alkyl Chains: Improve membrane permeability but may reduce aqueous solubility (e.g., 3-methylbutyl in target vs. 5-methylhexanoic acid in ).

Physicochemical Properties

Property Target Compound Hexanoic Analog Cyclobutane Derivative
Solubility Likely low in water; DMSO-compatible (inferred from ) Not reported Moderate (polar cyclobutane)
Stability Acid/base-sensitive (Fmoc) Similar More stable due to rigid ring
Storage 2–8°C, dry (analogous to ) 2–8°C Not reported

Biological Activity

The compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid , often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a complex synthetic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{30}H_{46N_2O_4 and a molecular weight of approximately 502.7 g/mol. The structure incorporates a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis for protecting amino acids. This modification enhances the compound's stability and solubility in various solvents.

Research indicates that compounds similar to this one can interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : The presence of the fluorenyl group may enhance binding affinity to enzymes involved in metabolic pathways. For instance, studies have shown that Fmoc derivatives can act as inhibitors for enzymes such as InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
  • Cytotoxicity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Potential activity against bacterial strains due to structural similarity to known antimicrobial agents.
Antitumor Exhibits cytotoxic properties in vitro against specific cancer cell lines.
Enzyme Inhibition Inhibits key metabolic enzymes, affecting pathways critical for pathogen survival and proliferation.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives with similar structures to the compound inhibited the growth of Mycobacterium tuberculosis by targeting the InhA enzyme . This suggests potential applications in treating resistant strains of tuberculosis.
  • Cytotoxic Effects : Research on related Fmoc compounds showed significant cytotoxicity against human cancer cell lines. For example, derivatives were tested at varying concentrations to determine their IC50 values, revealing effective inhibition at low micromolar concentrations .
  • Pharmacological Profiling : A comprehensive screening assay was developed to evaluate the compound's effects on type III secretion systems in bacteria. Results indicated that high concentrations could downregulate specific virulence factors without complete inhibition, highlighting its potential as a therapeutic agent .

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